2-(2-{(E)-2-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE
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Overview
Description
2-(2-{(E)-2-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE is a complex organic compound that features a thiazole ring, a hydrazone linkage, and various functional groups including chloro, dimethoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-2-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone.
Functional group modifications: Introduction of chloro, dimethoxy, and phenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or hydrazone groups.
Reduction: Reduction reactions could target the hydrazone linkage or the thiazole ring.
Substitution: Various substitution reactions can occur, especially at the chloro and phenyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it is used as an antimicrobial agent, it might disrupt bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{(E)-2-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-28-15-9-12(8-14(21)18(15)29-2)11-22-25-20-24-19(27)16(30-20)10-17(26)23-13-6-4-3-5-7-13/h3-9,11,16H,10H2,1-2H3,(H,23,26)(H,24,25,27)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLFMCKIJBNHBN-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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